molecular formula C11H21NO4 B13452054 tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate

tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate

Cat. No.: B13452054
M. Wt: 231.29 g/mol
InChI Key: IMLJXCLGWGTFQM-UHFFFAOYSA-N
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Description

tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate is a chemical building block of interest in medicinal chemistry and drug discovery. With the molecular formula C11H21NO4 , this compound features two key structural elements: a carbamate group protected by a tert-butyl (Boc) group and a 3-(hydroxymethyl)oxetane ring. The carbamate group is a prevalent motif in pharmaceuticals due to its high proteolytic stability and ability to serve as an amide bond mimic, which can improve the metabolic stability and bioavailability of drug candidates . The Boc-protecting group is widely used in organic synthesis, particularly in peptide chemistry, to protect amine groups during multi-step reactions . The oxetane ring is a saturated oxygen-containing heterocycle that can be used to tailor a molecule's properties, such as its solubility and metabolic stability. The presence of a hydroxymethyl group on the oxetane ring provides a handle for further chemical modification, making this compound a versatile intermediate for constructing more complex molecules . This product is intended for research and development purposes in a laboratory setting. It is strictly for professional use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C11H21NO4

Molecular Weight

231.29 g/mol

IUPAC Name

tert-butyl N-[2-[3-(hydroxymethyl)oxetan-3-yl]ethyl]carbamate

InChI

InChI=1S/C11H21NO4/c1-10(2,3)16-9(14)12-5-4-11(6-13)7-15-8-11/h13H,4-8H2,1-3H3,(H,12,14)

InChI Key

IMLJXCLGWGTFQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(COC1)CO

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate typically involves two key steps:

  • Construction or incorporation of the oxetane ring bearing the hydroxymethyl substituent.
  • Introduction of the tert-butyl carbamate protecting group (Boc group) on the aminoethyl side chain.

The synthetic routes can be broadly categorized into:

  • Route A: Starting from an aminoethyl precursor, followed by oxetane ring formation and hydroxymethyl functionalization, then Boc protection.
  • Route B: Synthesis of the oxetane-containing intermediate with hydroxymethyl functionality, followed by coupling with tert-butyl carbamate reagents.

Specific Preparation Methods

Boc Protection of Aminoethyl Oxetane Derivatives

One common approach involves protecting the amino group of 2-(3-(hydroxymethyl)oxetan-3-yl)ethylamine using tert-butyl dicarbonate (Boc2O) under basic conditions.

Parameter Details
Starting material 2-(3-(hydroxymethyl)oxetan-3-yl)ethylamine
Protecting agent Di-tert-butyl dicarbonate (Boc2O)
Solvent Dichloromethane (CH2Cl2) or tetrahydrofuran (THF)
Base Triethylamine (TEA) or sodium bicarbonate
Temperature 0°C to room temperature
Reaction time 2–24 hours
Yield Typically 70–85%
Purification Silica gel chromatography

This reaction proceeds via nucleophilic attack of the amine on Boc2O, forming the carbamate linkage. The reaction is generally performed under inert atmosphere to avoid moisture interference.

Synthesis of Hydroxymethyl Oxetane Precursors

Hydroxymethyl oxetane intermediates are often synthesized by ring closure reactions involving epoxides or halohydrins.

Parameter Details
Starting material 3-chloropropanol or 3-bromopropanol derivatives
Reagents Base such as sodium hydride (NaH) or potassium tert-butoxide
Solvent Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature 0°C to reflux
Reaction time 2–12 hours
Yield 60–80%
Notes Controlled addition to avoid polymerization

The base induces intramolecular nucleophilic substitution to form the oxetane ring with a hydroxymethyl substituent at the 3-position.

Coupling of Oxetane Hydroxymethyl Intermediate with Aminoethyl Carbamates

An alternative method involves coupling the hydroxymethyl oxetane intermediate with aminoethyl carbamates under mild conditions using coupling agents such as DIC (diisopropylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Parameter Details
Coupling agent DIC or EDC
Catalyst DMAP (4-dimethylaminopyridine)
Solvent Dichloromethane (CH2Cl2) or THF
Temperature 0°C to room temperature
Reaction time 1–4 hours
Yield 65–90%
Purification Column chromatography

This method enables efficient formation of the carbamate bond linking the oxetane hydroxymethyl moiety to the tert-butyl carbamate-protected aminoethyl fragment.

Representative Experimental Procedure

A representative synthesis from literature involves the following steps:

  • Oxetane ring formation: Treatment of 3-chloropropanol with sodium hydride in THF at 0°C to reflux to afford 3-(hydroxymethyl)oxetane.

  • Aminoethyl substitution: Reaction of the oxetane intermediate with ethylenediamine derivatives to introduce the aminoethyl side chain.

  • Boc protection: Addition of Boc2O in dichloromethane with triethylamine at 0°C to room temperature for 12 hours to yield this compound.

Yields for the overall sequence range from 55% to 80%, depending on reaction conditions and purification methods.

Data Tables Summarizing Preparation Parameters

Step Reagents/Conditions Temperature Time Yield (%) Notes
Oxetane ring formation 3-chloropropanol, NaH, THF 0°C to reflux 2–12 h 60–80 Intramolecular cyclization
Aminoethyl substitution Ethylenediamine or derivatives Room temperature 4–8 h 70–85 Nucleophilic substitution
Boc protection Boc2O, TEA, CH2Cl2 0°C to room temp 12–24 h 75–85 Carbamate formation
Coupling via carbodiimide DIC or EDC, DMAP, CH2Cl2 0°C to room temp 1–4 h 65–90 Alternative coupling approach

Research Findings and Mechanistic Insights

  • The oxetane ring is sensitive to strong acids and bases; therefore, mild basic conditions are preferred during ring formation and subsequent functionalization to maintain ring integrity.

  • The hydroxymethyl substituent at the 3-position of the oxetane ring enhances solubility and provides a handle for further functionalization or conjugation in pharmaceutical applications.

  • Boc protection is a standard method for amine protection due to its stability under neutral and basic conditions and facile removal under acidic conditions.

  • Carbodiimide-mediated coupling offers a high-yielding and mild route to form carbamate bonds without harsh conditions that could degrade the oxetane ring.

  • Purification by silica gel chromatography is effective, but care must be taken to avoid decomposition of sensitive intermediates.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the oxetane ring can produce alcohols .

Scientific Research Applications

Tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, which can be catalyzed by enzymes or chemical reagents. The carbamate group can act as a protecting group for amines, preventing unwanted reactions during synthetic processes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The target compound is compared to analogs with modifications in the linker length, substituents on the oxetane ring, or functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features Applications References
tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate C₁₁H₂₁NO₄ 231.29 2763756-10-9 Ethyl linker, hydroxymethyl-oxetane Drug intermediates, hydrogen-bonding motifs
tert-butyl N-{[3-(hydroxymethyl)oxetan-3-yl]methyl}carbamate C₁₀H₁₉NO₄ 217.26 1393441-68-3 Methyl linker, hydroxymethyl-oxetane Building block for bioactive molecules
tert-butyl N-[3-(hydroxymethyl)oxetan-3-yl]carbamate C₉H₁₇NO₄ 203.24 1363382-11-9 Direct oxetane-carbamate linkage Simplified analogs for structure-activity studies
tert-butyl N-[3-(4-cyanophenyl)oxetan-3-yl]carbamate C₁₅H₁₈N₂O₃ 274.32 1158098-77-1 Aromatic (4-cyanophenyl) substituent Materials science, π-π stacking interactions
Ethyl 2-(3-((tert-butoxycarbonyl)amino)oxetan-3-yl)acetate C₁₂H₂₁NO₅ 259.30 1416323-06-2 Ester functionalization Prodrug design, esterase-sensitive motifs
tert-butyl N-[3-(bromomethyl)oxetan-3-yl]carbamate C₉H₁₆BrNO₃ 278.14 N/A Bromomethyl group (reactive site) Synthetic precursor for cross-coupling reactions

Biological Activity

Chemical Structure and Properties
tert-butyl N-{2-[3-(hydroxymethyl)oxetan-3-yl]ethyl}carbamate, also known by its CAS number 1123786-71-9, is a synthetic organic compound characterized by its unique oxetane structure and a tert-butyl carbamate moiety. The molecular formula is C10H19NO3C_{10}H_{19}NO_3, with a molecular weight of approximately 201.27 g/mol. The compound is typically synthesized for various applications in medicinal chemistry and biological research.

The biological activity of this compound primarily involves its interaction with biological macromolecules, including enzymes and receptors. The presence of the hydroxymethyl group may enhance its ability to form hydrogen bonds, potentially increasing its affinity for target proteins. This compound has shown promise in preliminary studies for its potential to modulate various biological pathways.

Pharmacological Studies

Recent studies have indicated that compounds similar to this compound exhibit various pharmacological effects:

  • Neuroprotective Effects : Some derivatives have been tested for their ability to protect neuronal cells from oxidative stress, particularly in models of neurodegenerative diseases. For instance, compounds with similar structures have been shown to reduce malondialdehyde (MDA) levels and increase glutathione (GSH) levels in scopolamine-induced oxidative stress models, suggesting potential neuroprotective properties .
  • Antimicrobial Activity : Preliminary data suggest that derivatives of this compound may possess antimicrobial properties, making them candidates for further development as antibiotics or antifungal agents.

Case Studies and Research Findings

  • Neuroprotection : A study highlighted the protective effects of certain tert-butyl carbamates against amyloid-beta-induced cytotoxicity in astrocytes, indicating potential applications in Alzheimer's disease treatment .
  • Enzyme Inhibition : Research has demonstrated that similar compounds can inhibit specific enzymes involved in metabolic pathways, suggesting that this compound may also exhibit enzyme inhibitory activity.
  • Synthesis and Characterization : The synthesis of this compound has been optimized to yield high purity and stability, which is crucial for biological testing. Characterization techniques such as NMR and mass spectrometry confirm the structural integrity necessary for biological activity .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduced oxidative stress markers (MDA, GSH levels)
AntimicrobialPotential inhibition of bacterial growth
Enzyme InhibitionInhibition of key metabolic enzymes

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